4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Description

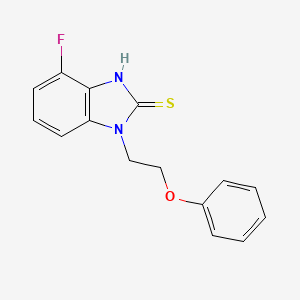

4-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a benzodiazole derivative featuring a fluorine atom at position 4, a 2-phenoxyethyl group at the N1 position, and a thiol (-SH) moiety at position 2. The phenoxyethyl group contributes to steric bulk and may influence solubility and conformational flexibility. The thiol group enables metal coordination, a property critical for catalytic applications and redox chemistry, as seen in related benzodiazole-thiol compounds .

Properties

IUPAC Name |

7-fluoro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2OS/c16-12-7-4-8-13-14(12)17-15(20)18(13)9-10-19-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPVMEFGLPYYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=C(C(=CC=C3)F)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-phenoxyethyl bromide or chloride.

Thiol Group Introduction: The thiol group can be introduced by treating the intermediate compound with thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Tin(II) chloride (SnCl₂), iron powder (Fe)

Substitution: Ammonia (NH₃), thiols (RSH)

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Amines

Substitution: Substituted benzodiazoles

Scientific Research Applications

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications, including:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Biological Studies: The compound can be used to study the interaction of benzodiazole derivatives with biological targets such as enzymes, receptors, and DNA.

Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms of action.

Industrial Applications: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenoxyethyl group may enhance the binding affinity and specificity of the compound to its targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol and analogous benzodiazole derivatives are summarized below:

Table 1: Comparative Analysis of Benzodiazole Derivatives

Key Observations:

Electronic Effects: Fluorine (4-F) and trifluoromethyl (CF₃) substituents are electron-withdrawing, enhancing stability and influencing redox behavior. In contrast, methyl groups (5-CH₃) donate electrons, altering electronic density and reactivity .

Steric and Solubility Considerations: The 2-phenoxyethyl group in the target compound provides moderate steric bulk compared to the 2,4-dimethylphenyl group in , which significantly hinders molecular interactions . Hydrobromide salts () and hydrophilic substituents (e.g., aldehydes in ) improve aqueous solubility, whereas fluorinated or aromatic groups enhance lipophilicity .

Biological and Catalytic Relevance: Thiol-containing derivatives (e.g., target compound, ) exhibit metal-coordinating properties, making them candidates for catalytic applications (e.g., transition-metal catalysis) . Fluorinated benzodiazoles (e.g., ) are explored in drug discovery due to improved metabolic stability and binding affinity, particularly for CNS targets .

Structural Characterization :

- Crystallographic tools (e.g., SHELX, ORTEP) are frequently employed to validate structures and analyze intermolecular interactions, such as π-π stacking and C-H···π bonds, which stabilize crystal lattices .

Biological Activity

4-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 300.37 g/mol

- CAS Number: 1528469-78-4

- Solubility: Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzodiazole Core: This is achieved through the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives.

- Substitution Reactions: The introduction of the phenoxyethyl group is performed via nucleophilic substitution reactions with phenoxyethyl halides.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study: A study demonstrated that benzodiazole derivatives showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antiviral Properties

The compound's structural features suggest potential antiviral activity:

- Mechanism: It may inhibit viral replication by interfering with viral enzymes or host cell receptors.

Anticancer Potential

Recent studies have explored the anticancer properties of benzodiazole derivatives:

- Case Study: In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF7, indicating a possible mechanism involving apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- DNA Interaction: It could potentially bind to DNA or RNA, disrupting replication processes.

- Cell Membrane Disruption: The compound may alter membrane permeability, leading to cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Fluoro-1-(2-phenoxyethyl)-1H-benzodiazole-2-thiol | Moderate | High | Enzyme inhibition, DNA interaction |

| 1H-Benzimidazole derivatives | High | Moderate | DNA intercalation |

| 2-Thienyl substituted benzodiazoles | Low | High | Membrane disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.